molecular formula C22H32FeP2 B12059846 1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene

1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene

Cat. No.: B12059846
M. Wt: 414.3 g/mol
InChI Key: BSLGFLIMECHNTA-VUTIHBPYSA-N
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Description

1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is a chiral ligand used in asymmetric synthesis. It is known for its high efficiency and selectivity in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and rigidity, and the presence of two chiral phospholane rings that impart chirality to the molecule .

Preparation Methods

The synthesis of 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene involves several steps. One common method includes the reaction of ferrocene with chiral phospholane derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The process involves the formation of a phospholane-ferrocene intermediate, which is then purified and isolated .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: In medicinal chemistry, it is used to synthesize chiral drugs and intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene exerts its effects involves its role as a chiral ligand. The compound coordinates with metal centers, such as palladium or rhodium, to form chiral metal complexes. These complexes then participate in catalytic reactions, where the chiral environment provided by the ligand induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic process and the substrates used .

Comparison with Similar Compounds

1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is unique due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:

These similar compounds highlight the importance of the specific substituents on the phospholane rings in determining the compound’s properties and applications.

Properties

Molecular Formula

C22H32FeP2

Molecular Weight

414.3 g/mol

InChI

InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/t2*9-,10-;/m00./s1

InChI Key

BSLGFLIMECHNTA-VUTIHBPYSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.[Fe]

Canonical SMILES

CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.[Fe]

Origin of Product

United States

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